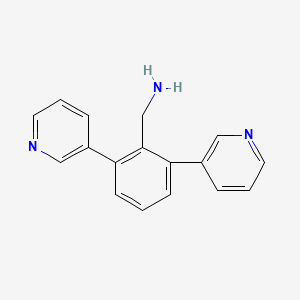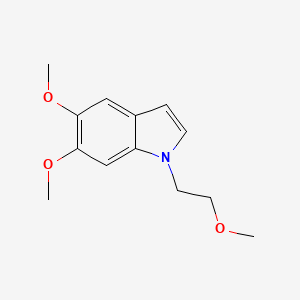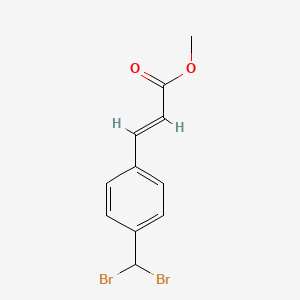
8-Phenyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyladenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The compound is characterized by the substitution of a phenyl group at the 8th position of the adenosine molecule. This modification imparts unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where an 8-bromo-substituted adenosine derivative is reacted with phenyl boronic acid in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as argon, and requires a base like potassium carbonate to facilitate the coupling.
Industrial Production Methods: While specific industrial production methods for 8-Phenyladenosine are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Phenyladenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the purine ring or the ribose moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
8-Phenyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, particularly those involving adenosine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in modulating immune responses and treating cardiovascular diseases.
Mechanism of Action
8-Phenyladenosine exerts its effects primarily through interaction with adenosine receptors, specifically the A1 and A2 subtypes . These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The phenyl group enhances the binding affinity and selectivity of the compound for these receptors, leading to more pronounced biological effects.
Comparison with Similar Compounds
Adenosine: The parent compound, which lacks the phenyl substitution.
N6-Phenyladenosine: Another derivative with the phenyl group at the N6 position.
8-Bromo-adenosine: A precursor in the synthesis of 8-Phenyladenosine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other adenosine derivatives, it has enhanced receptor binding affinity and selectivity, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N5O4 |
|---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-phenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4/c17-13-10-15(19-7-18-13)21(14(20-10)8-4-2-1-3-5-8)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,18,19)/t9-,11-,12-,16-/m1/s1 |
InChI Key |
VPKLCUYVISQZJY-UBEDBUPSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)

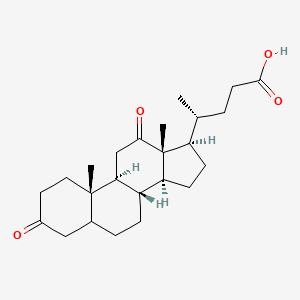
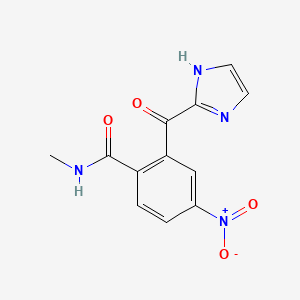

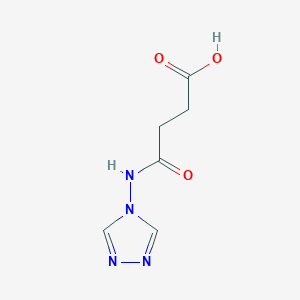


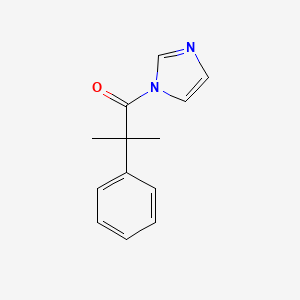
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
